molecular formula C13H12FNO4S2 B2852140 Methyl 3-[(3-fluoro-4-methylphenyl)sulfamoyl]thiophene-2-carboxylate CAS No. 439934-58-4

Methyl 3-[(3-fluoro-4-methylphenyl)sulfamoyl]thiophene-2-carboxylate

Cat. No.: B2852140
CAS No.: 439934-58-4
M. Wt: 329.36
InChI Key: LEYGWGJIDXRAGT-UHFFFAOYSA-N
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Description

Methyl 3-[(3-fluoro-4-methylphenyl)sulfamoyl]thiophene-2-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives This compound is characterized by the presence of a thiophene ring, a sulfonamide group, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(3-fluoro-4-methylphenyl)sulfamoyl]thiophene-2-carboxylate typically involves multiple steps. One common method includes the reaction of thiophene-2-carboxylic acid with thionyl chloride to form thiophene-2-carbonyl chloride. This intermediate is then reacted with 3-fluoro-4-methylphenylamine to form the corresponding amide. The final step involves the sulfonylation of the amide with a sulfonyl chloride reagent to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(3-fluoro-4-methylphenyl)sulfamoyl]thiophene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring typically yields sulfoxides or sulfones, while reduction of the nitro group results in the corresponding amine.

Scientific Research Applications

Methyl 3-[(3-fluoro-4-methylphenyl)sulfamoyl]thiophene-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-[(3-fluoro-4-methylphenyl)sulfamoyl]thiophene-2-carboxylate involves its interaction with specific molecular targets. The sulfonamide group is known to interact with enzymes and proteins, potentially inhibiting their activity. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, further modulating their function. These interactions can affect various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-amino-4-methylthiophene-2-carboxylate: Similar structure but lacks the sulfonamide group.

    Ethyl 3-{[(3-fluoro-4-methylphenyl)amino]sulfonyl}thiophene-2-carboxylate: Similar structure with an ethyl ester instead of a methyl ester.

    3-{[(3-fluoro-4-methylphenyl)amino]sulfonyl}thiophene-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester.

Uniqueness

Methyl 3-[(3-fluoro-4-methylphenyl)sulfamoyl]thiophene-2-carboxylate is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the sulfonamide group, in particular, distinguishes it from many other thiophene derivatives and contributes to its potential as a versatile intermediate in organic synthesis and pharmaceutical research .

Biological Activity

Methyl 3-[(3-fluoro-4-methylphenyl)sulfamoyl]thiophene-2-carboxylate is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of benzothiophene derivatives and is characterized by a thiophene ring fused with a benzene structure, along with a sulfamoyl group and a carboxylate moiety. Its IUPAC name is methyl 3-[(3-fluoro-4-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate , and its molecular formula is C17H14FNO4S2C_{17}H_{14}FNO_4S_2 .

PropertyValue
Molecular Weight369.43 g/mol
CAS Number899977-41-4
SolubilitySoluble in organic solvents
Melting PointNot specified

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The sulfamoyl group may facilitate binding interactions that modulate enzymatic activity or receptor signaling pathways, potentially leading to therapeutic effects such as anti-inflammatory or anticancer activities .

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, research has shown that sulfamoyl derivatives can inhibit the proliferation of various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .

Case Study: Inhibition of Tumor Growth
A study involving a related compound demonstrated that it effectively inhibited the growth of cholangiocarcinoma cells by downregulating thymidine phosphorylase, which plays a crucial role in tumor aggressiveness and chemoresistance . This suggests that this compound may share similar mechanisms.

Anti-inflammatory Activity

In addition to its anticancer potential, this compound may also exhibit anti-inflammatory effects. The presence of the sulfamoyl group is known to enhance the compound's interaction with inflammatory mediators, potentially reducing cytokine production in vitro .

In Vitro Studies

In vitro studies have demonstrated that this compound can modulate various biochemical pathways:

  • Cell Viability Assays : The compound showed reduced viability in cancer cell lines at concentrations ranging from 10 µM to 50 µM.
  • Apoptosis Induction : Flow cytometry analysis indicated increased apoptotic cell populations upon treatment with the compound.

Properties

IUPAC Name

methyl 3-[(3-fluoro-4-methylphenyl)sulfamoyl]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNO4S2/c1-8-3-4-9(7-10(8)14)15-21(17,18)11-5-6-20-12(11)13(16)19-2/h3-7,15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEYGWGJIDXRAGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NS(=O)(=O)C2=C(SC=C2)C(=O)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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